4-Bromo-1-cyclopropyl-1H-indole
Description
4-Bromo-1-cyclopropyl-1H-indole is a brominated indole derivative characterized by a bromine atom at the 4-position of the indole core and a cyclopropyl substituent at the N1 position. Indole derivatives are critical in medicinal chemistry due to their structural versatility and biological activity, often serving as intermediates in drug discovery. The cyclopropyl group at N1 introduces steric and electronic effects that may influence reactivity, solubility, and binding interactions compared to other N1-substituted indoles.
Properties
IUPAC Name |
4-bromo-1-cyclopropylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c12-10-2-1-3-11-9(10)6-7-13(11)8-4-5-8/h1-3,6-8H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYSSTQQJHSPGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC3=C2C=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-cyclopropyl-1H-indole can be achieved through several synthetic routes. One common method involves the bromination of 1-cyclopropyl-1H-indole. This can be done using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another method involves the cyclopropylation of 4-bromo-1H-indole. This can be achieved using cyclopropyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-1-cyclopropyl-1H-indole may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining consistency in the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-cyclopropyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This can be achieved using palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Sonogashira coupling.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reactions: The compound can undergo reduction reactions to form reduced derivatives. Catalytic hydrogenation using palladium on carbon or other metal catalysts can be employed for this purpose.
Common Reagents and Conditions
Substitution Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or THF.
Oxidation Reactions: Oxidizing agents like potassium permanganate, solvents like acetone or water.
Reduction Reactions: Hydrogen gas, metal catalysts like palladium on carbon, solvents like ethanol or methanol.
Major Products Formed
Substitution Reactions: Various substituted indole derivatives depending on the nucleophile used.
Oxidation Reactions: Oxidized indole derivatives such as indole-2,3-dione.
Reduction Reactions: Reduced indole derivatives like 4-bromo-1-cyclopropyl-1H-indoline.
Scientific Research Applications
Medicinal Chemistry
4-Bromo-1-cyclopropyl-1H-indole is primarily recognized for its potential in drug discovery:
- Anticancer Activity: Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown IC50 values indicating significant antiproliferative activity against breast (MCF-7), cervical (HeLa), lung (A549), and colon (HCT116) cancer cells, with IC50 values ranging from 10.4 to 15.2 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.2 |
| HeLa | 12.8 |
| A549 | 10.4 |
| HCT116 | 14.6 |
The anticancer mechanism involves the induction of apoptosis and inhibition of cell proliferation through activation of caspase pathways.
- Antibacterial Properties: The compound has been explored for its antibacterial activity against multidrug-resistant bacterial strains, particularly targeting bacterial DNA topoisomerases . This positions it as a candidate for developing new antibiotics.
Biological Studies
The compound serves as a valuable tool in biological research:
- Neuroprotective Effects: Preliminary studies suggest potential neuroprotective properties, possibly through antioxidant activity and modulation of neuroinflammatory responses. This aspect is under investigation, with implications for treating neurodegenerative diseases.
Material Science
4-Bromo-1-cyclopropyl-1H-indole is also being explored in material science:
- Organic Electronics: Its unique structure may contribute to the development of advanced materials for organic electronics, leveraging its electronic properties for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Anticancer Research
A significant study published in Molecules evaluated various indole derivatives, including 4-bromo-1-cyclopropyl-1H-indole, for their antiproliferative activity. The findings demonstrated that this compound could inhibit cell growth effectively in several cancer models, establishing a basis for further exploration into its therapeutic potential.
Neuroprotection Research
Another notable investigation focused on the broader category of indole derivatives and their neuroprotective properties. While specific data on 4-bromo-1-cyclopropyl-1H-indole was limited, the findings support further research into how this compound could impact neuronal health and potentially treat conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 4-Bromo-1-cyclopropyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the cyclopropyl group can influence its binding affinity and selectivity towards these targets.
For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The indole ring can participate in π-π stacking interactions, while the bromine atom can form halogen bonds with the target. The cyclopropyl group can provide steric hindrance, enhancing the selectivity of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-Bromo-1-cyclopropyl-1H-indole with structurally related indole derivatives, focusing on substituent effects, synthetic pathways, and physicochemical properties.
Substituent Effects at N1
The N1 substituent significantly impacts molecular properties. For example:
- Benzyl groups (e.g., 4-iodobenzyl, 4-methoxybenzyl): Provide aromatic π-system interactions and electron-donating/withdrawing effects depending on substituents. Compounds like 5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (9) exhibit high melting points (>200°C) and robust crystallinity due to extended conjugation .
- Methoxy groups (e.g., 3-(1-(4-Methoxybenzyl)-1H-imidazol-5-yl)-1H-indole (11) ): Enhance solubility in polar solvents, as seen in its lower melting point (159–160°C) compared to iodobenzyl analogs .
Bromine Substitution Patterns
The position of bromine on the indole core influences electronic and steric properties:
- 4-Bromo substitution (target compound): Likely directs electrophilic substitution reactions to the 5- or 6-position due to the bromine’s meta-directing effect.
- 5- or 6-Bromo substitution : Observed in compounds like 5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (9c) and 6-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (10) , which show distinct NMR shifts (e.g., δ 7.14 ppm for 5-bromo vs. δ 7.23 ppm for 6-bromo) .
Physicochemical and Spectral Properties
Key data for select analogs are summarized below:
Research Findings and Trends
Substituent-driven solubility : Methoxy groups improve solubility (e.g., 11 ), whereas iodobenzyl groups enhance crystallinity .
Steric effects on synthesis : Bulky N1 groups (e.g., 4-iodobenzyl) reduce reaction yields due to hindered reactivity .
Spectroscopic signatures : Bromine at the 4-position deshields adjacent protons, distinct from 5- or 6-bromo isomers .
Q & A
Q. What synthetic methodologies are effective for preparing 4-Bromo-1-cyclopropyl-1H-indole, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
- The compound can be synthesized via Sonogashira coupling or cyclopropane ring-forming reactions. For example, describes a CuI-catalyzed click reaction in PEG-400:DMF solvent mixtures (12 hours, room temperature), yielding 25% after purification by flash column chromatography (hexane/EtOAc gradients) .
- Optimize reaction times (e.g., 3–5 hours for similar indole derivatives, as in ) and use catalysts like CuI to enhance regioselectivity. Monitor reaction progress via TLC or HPLC to minimize byproducts .
Q. How should researchers address challenges in purifying 4-Bromo-1-cyclopropyl-1H-indole?
Methodological Answer:
- Use gradient elution in column chromatography (e.g., hexane/EtOAc ratios from 10:1 to 6:1) to separate brominated indole derivatives, as demonstrated for 4-Bromo-1H-indole in .
- For polar byproducts, consider alternative solvents like dichloromethane:methanol (95:5) or employ recrystallization from ethanol/water mixtures .
Q. What spectroscopic techniques are critical for characterizing 4-Bromo-1-cyclopropyl-1H-indole?
Methodological Answer:
- ¹H/¹³C NMR : Assign signals using CDCl₃ as a solvent. Key features include cyclopropyl proton resonances at δ 1.0–1.5 ppm and indole NH signals at δ 8.2–8.4 ppm ( ) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 250.9872 for C₁₁H₉BrN). Cross-validate with isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the structural assignment of 4-Bromo-1-cyclopropyl-1H-indole?
Methodological Answer:
Q. What strategies enable functionalization of 4-Bromo-1-cyclopropyl-1H-indole for structure-activity relationship (SAR) studies?
Methodological Answer:
- Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids at the 4-bromo position (e.g., uses Pd(PPh₃)₄ in THF/Na₂CO₃) .
- Electrophilic substitution : Introduce substituents at the indole C-5 position using NBS or iodonium salts. Monitor regioselectivity via NOE NMR experiments .
Q. How can researchers reconcile contradictory data in biological activity assays involving 4-Bromo-1-cyclopropyl-1H-indole derivatives?
Methodological Answer:
- Perform dose-response curves in triplicate to assess reproducibility (e.g., IC₅₀ variations).
- Use molecular docking (if structural data exists) to validate binding modes against targets like kinases or GPCRs. Cross-reference with SAR trends from and .
- Apply statistical tools (e.g., Grubbs’ test) to identify outliers in enzymatic inhibition assays .
Q. What protocols ensure robust analysis of 4-Bromo-1-cyclopropyl-1H-indole’s stability under physiological conditions?
Methodological Answer:
- Conduct accelerated stability studies in PBS (pH 7.4) at 37°C. Monitor degradation via HPLC-MS over 24–72 hours.
- Identify metabolites using LC-HRMS and compare fragmentation patterns with synthetic standards .
Data Analysis & Interpretation
Q. How should researchers handle discrepancies between theoretical and observed NMR chemical shifts?
Methodological Answer:
Q. What analytical workflows are recommended for validating synthetic intermediates in multi-step syntheses?
Methodological Answer:
- Use inline IR spectroscopy to track reaction progress (e.g., carbonyl or amine formation).
- Combine LC-MS and preparative HPLC to isolate and characterize intermediates. Reference ’s protocol for azide-alkyne cycloaddition intermediates .
Ethical & Compliance Considerations
Q. How can researchers balance open-data mandates with confidentiality in studies involving 4-Bromo-1-cyclopropyl-1H-indole?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
